Product packaging for Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one(Cat. No.:CAS No. 1196155-87-9)

Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one

Cat. No.: B13146536
CAS No.: 1196155-87-9
M. Wt: 140.18 g/mol
InChI Key: YSUVLMSHGLDFDX-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one is a saturated, bicyclic heterocyclic compound that serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery research. This structure, particularly the cis-fused stereoisomer, is a key synthetic intermediate for constructing more complex molecules. The saturated nature of the ring system contributes to favorable properties such as improved solubility and the ability to modulate the three-dimensional conformation of potential drug candidates . The pyrrolopyridine core is a privileged structure in pharmaceutical development. Fused pyridine derivatives, including pyrrolopyridines, are found in compounds with a broad spectrum of biological activities, such as antiviral, antibacterial, anticancer, and anti-inflammatory effects . This specific scaffold is instrumental in the synthesis of kinase inhibitors and other targeted therapies, making it a critical building block for researchers exploring new therapeutic areas . Its structural similarity to natural purine bases also allows it to interact effectively with biological targets like enzymes and receptors. The compound is offered as the hydrochloride salt (CAS 2138246-04-3) to enhance its stability and solubility in various experimental conditions. It is supplied with a high level of purity to ensure consistent and reliable results in your research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B13146536 Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one CAS No. 1196155-87-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1196155-87-9

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one

InChI

InChI=1S/C7H12N2O/c10-7-3-5-1-2-8-4-6(5)9-7/h5-6,8H,1-4H2,(H,9,10)

InChI Key

YSUVLMSHGLDFDX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1CC(=O)N2

Origin of Product

United States

Synthetic Methodologies for Octahydro 1h Pyrrolo 2,3 C Pyridin 2 One and Its Key Derivatives

Strategies for Constructing the Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one Core

The fundamental challenge in synthesizing the this compound core lies in the efficient fusion of a five-membered lactam (pyrrolidin-2-one) ring with a six-membered piperidine (B6355638) ring. Key strategies involve forming one ring onto the other through cyclization reactions or starting with unsaturated precursors that are later reduced.

Intramolecular cyclization is a primary strategy for assembling the fused bicyclic framework. These reactions typically involve a piperidine derivative bearing a reactive side chain that can cyclize to form the adjoining pyrrolidinone ring.

One documented approach for the synthesis of the related octahydro-1H-pyrrolo[2,3-c]pyridine core involves a one-pot reductive cyclization of a nitrile precursor. google.com In this method, a suitably substituted piperidine (Formula III) is first alkylated with a haloacetonitrile to yield a cyanomethylpiperidine intermediate (Formula IV). This intermediate then undergoes a catalytic reaction with Raney Nickel. This single step achieves a cascade of transformations: the hydro-reduction of the cyano group, subsequent intramolecular cyclization, and reductive amination to form the fused pyrrolidine (B122466) ring (Formula V). google.com While this method yields the parent amine, modification of the starting materials and conditions could adapt this strategy for the formation of the lactam ring.

Scheme 1: Reductive Cyclization Strategy for the Pyrrolo[2,3-c]pyridine Core.

Another general approach involves the intramolecular cyclization of α-sulfinyl carbanions. This strategy uses readily prepared N-phenylsulfinylbutylamides, where the carbanion cyclizes onto the amide carbonyl group, which can be a versatile method for forming pyrrolidine rings. semanticscholar.org

A common and effective route to saturated heterocyclic systems like this compound is the complete reduction of an aromatic or partially unsaturated precursor. This process ensures the desired saturated core structure.

Catalytic hydrogenation is the benchmark method for the saturation of the pyrrolopyridine nucleus. The typical starting material for this process would be the aromatic lactam precursor, 1H-pyrrolo[2,3-c]pyridin-2(7H)-one. This precursor, a derivative of 6-azaindole, can be synthesized through various methods established for pyrrolopyridine chemistry. nbuv.gov.ua

The hydrogenation process involves subjecting the unsaturated precursor to high-pressure hydrogen gas in the presence of a metal catalyst. This method is widely cited in patents as the strategy for producing the saturated octahydro-1H-pyrrolo[2,3-c]pyridine core from its aromatic 1H-pyrrolo[2,3-c]pyridine precursor. google.com The conditions must be robust enough to reduce both the pyridine (B92270) and the pyrrole (B145914) rings.

CatalystPressure (Typical)SolventTemperaturePrecursorProduct
Palladium on Carbon (Pd/C)High PressureMethanol, Ethanol, Acetic AcidRoom to elevated temp.1H-pyrrolo[2,3-c]pyridin-2(7H)-oneThis compound
Platinum(IV) oxide (PtO₂)High PressureAcetic Acid, EthanolRoom Temp.1H-pyrrolo[2,3-c]pyridin-2(7H)-oneThis compound
Raney Nickel (Ra-Ni)High PressureEthanol, MethanolElevated temp.1H-pyrrolo[2,3-c]pyridin-2(7H)-oneThis compound

This interactive data table summarizes common catalytic systems used for the complete reduction of aromatic nitrogen heterocycles, which are applicable to the synthesis of the target compound.

More advanced ring-forming reactions can construct the bicyclic system in a highly controlled manner. An intramolecular [3+2] cycloaddition of an azomethine ylide serves as a key step in a facile synthesis of the octahydro-pyrrolo[2,3-c]pyridine core. acs.org In this approach, an aziridine (B145994) precursor is heated, leading to the formation of an azomethine ylide dipole, which then undergoes a [3+2] cycloaddition with a tethered alkene. This reaction forms the fused five-membered ring onto the existing six-membered ring, yielding a cis-fused bicyclic amide. acs.org The resulting amide (a lactam) is a close derivative of the target compound and demonstrates a powerful method for constructing the core bridged structure.

Hydrogenation and Reductive Processes to Achieve Saturation

Stereoselective Synthesis of this compound Isomers and Analogs

The fusion of the pyrrolidine and piperidine rings creates multiple stereocenters, making the control of stereochemistry a critical aspect of the synthesis. Stereoselective methods are employed to produce specific isomers, which is often crucial for biological applications.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. springerprofessional.denumberanalytics.com The auxiliary introduces a chiral environment that directs subsequent bond-forming reactions to occur with a specific spatial orientation. After the desired stereocenter is set, the auxiliary is removed and can often be recovered. numberanalytics.com

In the context of synthesizing chiral lactams and piperidines, auxiliaries such as Evans' oxazolidinones or those derived from amino alcohols like norephedrine (B3415761) are commonly used. nih.gov For instance, N-glycosyl imines have been shown to be effective auxiliaries in stereoselective Mannich-Michael reaction sequences to produce enantiomerically pure piperidinones. springerprofessional.de

A specific strategy for obtaining an enantiomerically pure octahydro-pyrrolo[2,3-c]pyridine involves the use of a chiral appendage during the previously mentioned [3+2] cycloaddition reaction. acs.org By attaching a chiral group to the nitrogen of the aziridine precursor, the subsequent cycloaddition yields a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques. Subsequent removal of the chiral group affords the enantiomerically pure final product. acs.org

Chiral Auxiliary TypeApplication PrincipleCommon Reactions
Oxazolidinones (Evans Auxiliaries)Forms a chiral imide with the substrate, providing steric hindrance to direct alkylation or aldol (B89426) reactions. Asymmetric alkylations, aldol reactions, Diels-Alder reactions.
(1R,2S)-Norephedrine DerivativesForms a chiral heterocyclic auxiliary (e.g., an oxadiazinone) that controls the stereochemistry of aldol addition reactions. nih.govAsymmetric aldol additions.
N-Glycosyl IminesThe carbohydrate auxiliary exerts high stereodifferentiation in reactions like Mannich-Michael sequences. springerprofessional.deSynthesis of enantiopure alkaloids and piperidinones.
Chiral Appendage (e.g., from phenethylamine)Attached to a reactant to create diastereomeric products that can be separated chromatographically. acs.orgDiastereoselective cycloadditions.

This interactive data table provides examples of chiral auxiliaries and their principles of application in stereoselective synthesis relevant to forming chiral lactam and piperidine structures.

Enzymatic Resolution Approaches for Optical Purity

The production of enantiomerically pure compounds is critical in medicinal chemistry, and enzymatic kinetic resolution (EKR) represents a powerful tool for achieving high optical purity. While specific literature on the enzymatic resolution of this compound is not extensively detailed, the principles can be understood from studies on analogous bicyclic lactams and related intermediates. Lipases are the most commonly employed enzymes for this purpose due to their stereoselectivity, broad substrate tolerance, and stability in organic solvents. researchgate.netresearchgate.net

The primary strategies for lipase-catalyzed resolution of lactam precursors involve either the enantioselective hydrolysis of a racemic ester or the enantioselective acylation of a racemic alcohol or amine. mdpi.com For instance, lipases from Pseudomonas cepacia (PCL) and Candida antarctica Lipase (B570770) B (CAL-B) have demonstrated high enantioselectivity in resolving various chiral molecules. mdpi.comnih.gov In a typical hydrolysis-based resolution, a racemic ester derivative of a precursor to the target lactam is treated with a lipase in an aqueous buffer. The enzyme selectively hydrolyzes one enantiomer to the corresponding alcohol, leaving the other enantiomer as the unreacted ester. These two compounds, now being chemically distinct, can be separated using standard chromatographic techniques.

Conversely, in transesterification, a racemic alcohol is reacted with an acyl donor (e.g., vinyl acetate) in an organic solvent. The lipase catalyzes the acylation of one enantiomer, leaving the other unreacted. The success of these resolutions is quantified by the enantiomeric ratio (E), with high E values (>200) indicating excellent selectivity. nih.gov For example, the resolution of aromatic Morita-Baylis-Hillman adducts, which are functionalized alcohol precursors, has been achieved with outstanding selectivity using Novozyme 435 (a commercial formulation of CAL-B), yielding E values >3000 for certain substrates. nih.gov

The table below illustrates typical results from the enzymatic resolution of related chiral building blocks, highlighting the effectiveness of different lipases.

EnzymeSubstrate TypeReaction TypeEnantiomeric Ratio (E)Reference
Pseudomonas cepacia LipaseRacemic alcohol precursorAcetylation>90:10 e.r. mdpi.com
Novozyme 435 (CAL-B)Racemic butyrate (B1204436) esterHydrolysis>3000 nih.gov
Pseudomonas fluorescens LipaseRacemic acetate (B1210297) esterHydrolysis>200 nih.gov

These examples underscore the potential of enzymatic methods to access enantiopure intermediates necessary for the synthesis of optically active this compound.

Diastereoselective Control in Cyclization Reactions

The this compound core contains multiple stereocenters, making diastereoselective control during its synthesis paramount. Cyclization reactions that form the bicyclic ring system are critical steps where stereochemistry is often established. The desired diastereomer can be obtained through substrate-controlled, reagent-controlled, or catalyst-controlled processes.

One common strategy involves intramolecular cyclization of a suitably functionalized piperidine or pyrrolidine precursor. For example, an intramolecular aza-Michael addition can be used to form the pyrrolidinone ring onto a pre-existing piperidine scaffold. The stereochemical outcome of such additions is often influenced by the conformational preference of the piperidine ring and the steric hindrance around the reacting centers. The synthesis of a bicyclic keto lactam, for instance, was achieved via an ester aminolysis followed by an aza-Michael addition. acs.org

Another powerful method is the use of [3+2] cycloaddition reactions. The reaction between tosylmethyl isocyanides (TosMICs) and electron-deficient alkenes can build the pyrrole ring, which can then be reduced to the desired saturated system. nih.gov The stereochemistry of the final product is dictated by the geometry of the alkene and the trajectory of the nucleophilic attack during the cyclization step.

Furthermore, nucleophilic addition-cyclization processes have been developed for related systems like pyrrolo[1,2-c] researchgate.netescholarship.orgoxazin-1-ones, achieving excellent diastereoselectivities. nih.gov These reactions often proceed via a highly organized transition state, minimizing the formation of unwanted stereoisomers. The choice of solvent, temperature, and catalyst can significantly influence the diastereomeric ratio (d.r.) of the product. While specific examples for the direct synthesis of this compound are sparse, these established methodologies for constructing related fused heterocyclic systems provide a clear roadmap for achieving diastereoselective control.

Advanced Synthetic Approaches

Modern synthetic chemistry increasingly relies on advanced strategies that build molecular complexity rapidly and efficiently. Multicomponent, tandem, and cascade reactions are at the forefront of this effort, enabling the construction of intricate scaffolds like this compound from simple starting materials in a single step.

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their atom economy and operational simplicity. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for generating nitrogen-containing heterocycles. beilstein-journals.org

For the synthesis of substituted pyrrolidinone cores, a common MCR involves the reaction of an amine, an aldehyde, and an acetylene (B1199291) dicarboxylate derivative. nih.gov The reaction proceeds through the formation of imine and enamine species, followed by a Mannich-type reaction and a final intramolecular cyclization to yield the γ-lactam ring. nih.gov A hypothetical MCR to construct the this compound framework could involve a bifunctional starting material, such as an amino-aldehyde derived from piperidine, which could react with an isocyanide and a suitable acid component in an Ugi-type reaction, followed by a subsequent ring-closing step. An efficient three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 1,4-dihydropyridines has been shown to produce complex polycyclic pyrrolo[2,3-b]pyridine derivatives with high diastereoselectivity. beilstein-journals.org

Tandem and Cascade Reaction Strategies

Tandem or cascade reactions involve two or more sequential transformations that occur in a single pot without the isolation of intermediates. These processes are highly efficient as they reduce the number of purification steps, saving time and resources. The synthesis of fused pyrrolidine rings can be achieved through such strategies.

A tandem [3+2] cycloaddition/reductive cyclization of nitrochalcones with activated methylene (B1212753) isocyanides has been reported for the synthesis of pyrrolo[2,3-b]quinolones. nih.gov In this process, the initially formed dihydropyrroline intermediate acts as an internal reductant for the nitro group, which then triggers the second cyclization. nih.gov Similarly, base-catalyzed cascade reactions of N-propargylic β-enaminones with N-sulfonyl imines have been developed to prepare 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines. rsc.org

For the related pyrrolo[3,4-b]pyridin-5-one core, a cascade strategy involving an aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration has been successfully employed starting from a 5-aminooxazole and maleic anhydride. mdpi.com These examples highlight the power of cascade reactions to rapidly assemble complex bicyclic frameworks from relatively simple precursors.

Cross-Coupling Methodologies for Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgyoutube.com While most commonly applied to the functionalization of aromatic and heteroaromatic systems, strategies for the cross-coupling of saturated rings are emerging. Functionalization of the this compound core could be envisioned at several positions.

For aromatic pyrrolopyridines, Suzuki-Miyaura and Buchwald-Hartwig reactions are routinely used to introduce aryl, heteroaryl, and amino substituents. nbuv.gov.uanih.gov For the saturated this compound scaffold, functionalization is more challenging. Potential strategies could include:

α-Arylation/Alkylation: Deprotonation of the lactam α- to the carbonyl group, followed by reaction with an electrophile.

C-H Functionalization: Direct activation of C-H bonds on the saturated carbocyclic framework, although achieving regioselectivity would be a significant hurdle.

Coupling of Pre-functionalized Rings: Introducing a leaving group (e.g., a halide or triflate) onto the skeleton during the synthesis, which can then be used as a handle for subsequent cross-coupling reactions.

Recent advances have demonstrated the cross-coupling of non-aromatic systems, such as the stereoretentive coupling of α-hydroxy-β-lactams with aryl boronic acids, showcasing the potential to functionalize saturated aza-cycles without loss of stereochemical integrity. escholarship.org This suggests that with the right precursors, cross-coupling methodologies could be applied to introduce diversity to the this compound scaffold.

Synthetic Challenges and Process Optimization for this compound Synthesis

The synthesis of complex molecules like this compound on a large scale presents numerous challenges that must be addressed through careful process optimization.

Key Synthetic Challenges:

Stereocontrol: The molecule possesses at least two stereogenic bridgehead carbons, and potentially more on the ring. Establishing the correct relative and absolute stereochemistry and maintaining it throughout a multi-step synthesis is a primary challenge. This requires the use of highly diastereoselective and enantioselective reactions or efficient resolution techniques.

Ring Strain: The fused 5/6-membered ring system may possess inherent ring strain, which can affect the feasibility and outcomes of cyclization reactions.

Purification: Intermediates in the synthesis of such bicyclic amines are often polar and can be difficult to purify, sometimes requiring specialized chromatography.

Process Optimization Strategies:

Convergent Synthesis: Designing a convergent route, where fragments of the molecule are synthesized separately and then combined late in the synthesis, is generally more efficient for large-scale production than a linear approach.

Catalytic Methods: Employing catalytic methods, especially for stereoselective steps, is preferable to stoichiometric reagents as it reduces waste and improves atom economy.

Route Scouting: Investigating multiple synthetic routes is crucial to identify the most robust, scalable, and cost-effective pathway. For example, in the synthesis of a related bicyclic diamine intermediate for Moxifloxacin, various stereoselective reduction procedures were explored to achieve the desired chirality efficiently. researchgate.net

Crystallization-Induced Resolution: Where applicable, designing intermediates that can be resolved or purified through crystallization is highly desirable for industrial-scale synthesis as it avoids costly chromatography.

Addressing these challenges through thoughtful route design and rigorous process optimization is essential for the practical synthesis of this compound and its derivatives for potential applications.

Controlling Racemization During Synthetic Steps

The control of stereochemistry is a critical aspect in the synthesis of this compound, as the biological activity of such molecules is often dependent on their specific three-dimensional arrangement. Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, can occur at various stages of a synthetic sequence, particularly when a stereocenter is adjacent to a carbonyl group or is subjected to harsh reaction conditions. Several strategies have been developed to mitigate or avoid racemization during the synthesis of related bicyclic lactams and pyrrolopyridine systems.

Diastereoselective Synthesis: One of the most effective approaches to control stereochemistry is through diastereoselective reactions. This strategy involves the use of a chiral auxiliary or a chiral reagent to introduce a new stereocenter with a preference for one diastereomer over the other. For instance, in the synthesis of related pyrrolopyridine alkaloids, substrate-controlled asymmetric induction, where the existing stereocenters in a molecule direct the formation of new ones, has been successfully employed. The choice of reagents and reaction conditions plays a pivotal role in maximizing the diastereomeric excess.

Enzymatic Kinetic Resolution: Another powerful technique for obtaining enantiomerically pure compounds is enzymatic kinetic resolution. This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For example, in the synthesis of a related compound, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, an intermediate was resolved through enzymatic hydrolysis of a dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate using a lipase. google.com This approach can provide access to both enantiomers of the target molecule with high optical purity. The efficiency of enzymatic resolutions is often dependent on the choice of enzyme, solvent, and acyl donor.

StrategyDescriptionKey Considerations
Diastereoselective Synthesis Utilizes chiral auxiliaries or reagents to favor the formation of one diastereomer.Choice of chiral influence, reaction conditions (temperature, solvent), and substrate structure.
Enzymatic Kinetic Resolution Employs enzymes to selectively react with one enantiomer of a racemic mixture.Selection of the appropriate enzyme, reaction medium, and acylating agent to achieve high enantioselectivity.
Chiral Pool Synthesis Utilizes readily available enantiopure starting materials from nature, such as amino acids or sugars. researchgate.netwikipedia.orgmdpi.combaranlab.orgnih.govAvailability of a suitable chiral precursor that can be efficiently converted to the target molecule.

Chiral Pool Synthesis: The use of enantiomerically pure starting materials from the chiral pool is a common strategy to avoid the need for resolution or asymmetric synthesis at later stages. researchgate.netwikipedia.orgmdpi.combaranlab.orgnih.gov For the synthesis of this compound, derivatives of amino acids like proline or glutamic acid could serve as potential chiral precursors, providing a pre-defined stereocenter that can be elaborated into the final bicyclic structure.

Challenges in Protecting Group Chemistry

The pyrrolidinone nitrogen in the target molecule is part of a lactam, which can influence its reactivity. Common nitrogen protecting groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are frequently employed. The Boc group is typically stable to a wide range of non-acidic conditions but is readily cleaved with acid. nih.govbiotuva.com Conversely, the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis. total-synthesis.comcommonorganicchemistry.comorganic-chemistry.org

Lability and Orthogonality: A key challenge is the potential lability of the protecting group under various reaction conditions. For instance, if a synthetic step requires strongly acidic or basic conditions, a sensitive protecting group may be prematurely cleaved. This necessitates careful planning of the synthetic sequence and the selection of protecting groups with appropriate stability. In molecules with multiple functional groups requiring protection, an orthogonal protecting group strategy is often essential. jocpr.com This involves using protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group in the presence of others.

Protecting GroupCommon Introduction ReagentCommon Deprotection ConditionsStability
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acids (e.g., TFA, HCl)Stable to base, hydrogenolysis, and mild acid.
Cbz (Benzyloxycarbonyl)Benzyl (B1604629) chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSuBase (e.g., piperidine)Stable to acid and hydrogenolysis.

The lactam nitrogen's nucleophilicity is reduced compared to a typical amine, which can sometimes complicate the introduction of a protecting group. Furthermore, the presence of the adjacent carbonyl group can influence the reactivity of the N-H bond and the stability of the corresponding N-protected derivative.

Development of Scalable and Sustainable Synthetic Routes

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For the synthesis of this compound, the development of scalable and sustainable methodologies is crucial for its potential pharmaceutical applications.

Catalytic Hydrogenation: A common strategy for the synthesis of saturated heterocycles from their aromatic precursors is catalytic hydrogenation. nih.gov This method often employs transition metal catalysts such as palladium, platinum, or rhodium under a hydrogen atmosphere. Catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid or isopropanol (B130326) in place of gaseous hydrogen, offers a potentially safer and more convenient alternative for large-scale production. rsc.orgresearchgate.netdicp.ac.cnresearchgate.net

Process Intensification and Green Chemistry: Modern pharmaceutical process development emphasizes the principles of green chemistry and process intensification to minimize waste, reduce energy consumption, and enhance safety. cetjournal.it This can involve the use of catalytic rather than stoichiometric reagents, the selection of environmentally benign solvents, and the development of continuous flow processes. For the synthesis of the target molecule, exploring biocatalytic methods, such as the use of enzymes for key transformations, could lead to more sustainable and efficient routes. The choice of reagents and solvents with favorable safety and environmental profiles is a key consideration in designing a green synthetic process.

ApproachDescriptionAdvantages for Scalability and Sustainability
Catalytic Hydrogenation Reduction of aromatic precursors using a catalyst and a hydrogen source.High atom economy, often high yielding, and can be performed with recyclable catalysts.
Transfer Hydrogenation Uses a hydrogen donor molecule instead of gaseous hydrogen.Improved safety on a large scale by avoiding the handling of flammable hydrogen gas.
Process Intensification Designing processes with smaller reactor volumes, improved heat transfer, and potentially continuous flow.Enhanced safety, reduced waste, and potentially lower energy consumption.
Green Chemistry Principles Focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.Reduced environmental impact and often improved process economics.

The development of a truly scalable and sustainable synthesis of this compound would likely involve a combination of these approaches, such as a convergent synthesis that utilizes a catalytically produced key intermediate and incorporates green chemistry principles throughout the sequence.

Chemical Reactivity and Derivatization Strategies of the Octahydro 1h Pyrrolo 2,3 C Pyridin 2 One Scaffold

Functionalization of Nitrogen Heteroatoms

The presence of two distinct nitrogen atoms—one within the lactam ring and a tertiary amine at the ring junction—offers multiple sites for functionalization. These heteroatoms are key handles for introducing a variety of substituents to modulate the molecule's physicochemical and pharmacological properties.

The tertiary amine nitrogen of the octahydro-1H-pyrrolo[2,3-c]pyridine system is nucleophilic and can be readily functionalized through alkylation. This reaction is a common strategy to introduce alkyl or benzyl (B1604629) groups, which can influence the compound's lipophilicity, steric profile, and interaction with biological targets. google.com Patent literature describes derivatives of the core scaffold where this nitrogen is substituted with C1-C9 alkyl chains or a benzyl group. google.com

Alkylation is typically achieved by treating the parent scaffold with an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate. evitachem.com The base serves to neutralize the acid formed during the reaction, driving it to completion. The choice of solvent and temperature can be optimized to facilitate the reaction. evitachem.com

ReactantReagentTypical ConditionsProduct DescriptionReference
Octahydro-1H-pyrrolo[2,3-c]pyridin-2-oneAlkyl Halide (e.g., Ethyl Bromide, Methyl Iodide)Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Ethanol)N-alkylated derivative at the tertiary amine position. google.comevitachem.com
This compoundBenzyl Halide (e.g., Benzyl Bromide)Base (e.g., K₂CO₃), Solvent (e.g., DMF)N-benzylated derivative at the tertiary amine position. google.com

In addition to alkylation, the amine nitrogen can undergo acylation to introduce an amide functionality. This is a valuable strategy for creating derivatives with altered hydrogen bonding capabilities and metabolic stability. The synthesis of derivatives bearing an R-C(O)- group on the nitrogen atom has been described, confirming the viability of this approach. google.com Acylation can be performed using various acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the generated acid. The resulting amide bond is generally stable and can serve as a key interaction point with biological macromolecules.

ReactantAcylating AgentTypical ConditionsProduct FunctionalityReference
This compoundAcyl Chloride (e.g., Acetyl Chloride)Base (e.g., Triethylamine), Aprotic Solvent (e.g., CH₂Cl₂)N-acyl (amide) derivative. google.com
This compoundAcid Anhydride (e.g., Acetic Anhydride)Base (e.g., Pyridine) or neatN-acyl (amide) derivative. google.com

The tertiary amine of the bicyclic system can be oxidized to form the corresponding N-oxide. This transformation significantly alters the electronic properties and polarity of the molecule, converting the tertiary amine into a highly polar, zwitterionic group. N-oxidation is a common metabolic pathway for nitrogen-containing heterocycles and can also be used synthetically to modulate drug-like properties. nih.gov The reaction is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org Given that the scaffold contains multiple nitrogen atoms, achieving selective oxidation of the tertiary amine over the lactam nitrogen is a key consideration. However, the lactam nitrogen is significantly less nucleophilic, making the tertiary amine the preferred site of oxidation. nih.gov

ReactionCommon Oxidizing AgentsProductReference
N-Oxidation of tertiary aminemeta-Chloroperoxybenzoic acid (m-CPBA)This compound N-oxide arkat-usa.org
N-Oxidation of tertiary amineHydrogen Peroxide (H₂O₂)This compound N-oxide arkat-usa.org

Modifications at Carbon Centers of the Bicyclic System

Functionalization of the carbon framework of the this compound scaffold provides another avenue for structural diversification. These modifications can introduce new pharmacophoric elements or alter the spatial arrangement of existing functional groups.

Direct nucleophilic substitution on the saturated sp³-hybridized carbon atoms of the bicyclic ring is inherently challenging due to the lack of an innate leaving group. Therefore, this strategy typically requires a two-step process. The first step involves the introduction of a functional group that can act as a good leaving group, such as a halogen (e.g., -Cl, -Br) or a sulfonate ester (e.g., -OTs). Subsequent treatment with a nucleophile can then displace the leaving group to form a new carbon-nucleophile bond. rsc.org For instance, the N-oxidation of a related chloropyridine has been shown to activate the ring toward nucleophilic attack, suggesting that electronic modification can facilitate substitution. nih.gov This approach allows for the introduction of a wide array of functionalities, including azides, amines, and thiols, onto the carbon skeleton.

StepDescriptionExample ReagentsIntermediate/ProductReference
1. ActivationIntroduction of a leaving group onto a carbon center.N-Bromosuccinimide (NBS), PCl₅, TsClHalogenated or tosylated scaffold. rsc.org
2. SubstitutionDisplacement of the leaving group by a nucleophile.Sodium Azide (B81097) (NaN₃), Ammonia (NH₃), Sodium Thiolate (NaSR)Substituted scaffold with a new functional group. rsc.org

The introduction of carboxyl or ester groups is a key strategy for creating derivatives with potential for ionic interactions or prodrug applications. Rather than being added to the pre-formed bicyclic system, these functional groups are often incorporated during the synthesis of the scaffold itself. google.com Patent literature describes a synthetic route where a substituted piperidine (B6355638) precursor, already containing an ester group, undergoes a series of reactions including alkylation and reductive cyclization to construct the final Octahydro-1H-pyrrolo[2,3-c]pyridine ring system. google.com This synthetic design ensures that the carboxyl or ester functionality (-COOR₈) is precisely positioned on the pyrrolidine (B122466) portion of the molecule. The identity of the ester can be varied by choosing different R₈ groups (e.g., hydrogen, C1-C9 alkyl, benzyl), allowing for the synthesis of a library of compounds with diverse properties. google.com

Synthetic StrategyKey PrecursorR₈ Group in -COOR₈Resulting FunctionalityReference
Total SynthesisFunctionalized PiperidineHydrogen (H)Carboxylic Acid google.com
Total SynthesisFunctionalized PiperidineC1-C9 Alkyl (e.g., Methyl, Ethyl)Alkyl Ester google.com
Total SynthesisFunctionalized PiperidineBenzylBenzyl Ester google.com

Ring Expansions and Contractions from the this compound Scaffold

The rigid bicyclic framework of the this compound scaffold presents a unique platform for chemical diversification through ring expansion and contraction strategies. While direct literature examples focusing exclusively on this specific scaffold are limited, established methodologies for the transformation of analogous bicyclic lactams and ketones provide a strong basis for predicting its reactivity. These transformations can lead to novel heterocyclic systems with altered ring sizes, thereby modulating the scaffold's stereoelectronic properties and biological activity profile.

Key strategies for ring expansion of the piperidinone ring within the this compound framework would likely involve the application of classic rearrangement reactions to a ketone precursor. Access to the corresponding ketone, this compound, would be a prerequisite for these transformations.

One of the most well-established methods for lactam ring expansion is the Beckmann rearrangement . wikipedia.orgnih.govorganicreactions.orgorganic-chemistry.org This reaction involves the acid-catalyzed rearrangement of an oxime derived from a cyclic ketone. wikipedia.org For the this compound scaffold, this would entail the conversion of the corresponding ketone to its oxime, followed by treatment with an acid catalyst such as sulfuric acid, polyphosphoric acid, or with other reagents like tosyl chloride. wikipedia.org The stereochemistry of the oxime is crucial, as the group anti-periplanar to the leaving group on the nitrogen migrates. wikipedia.org This stereospecificity would influence the regiochemical outcome of the ring expansion, leading to different caprolactam-fused pyrrolidine derivatives.

The Schmidt reaction offers another powerful tool for the ring expansion of cyclic ketones to lactams. wikipedia.org This reaction typically involves the treatment of a ketone with hydrazoic acid in the presence of a strong acid. The mechanism proceeds through the addition of the azide to the protonated carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas. wikipedia.org Intramolecular versions of the Schmidt reaction have been successfully employed in the synthesis of bridged bicyclic lactams, highlighting its potential for complex scaffold modifications. unc.edu The regioselectivity of the Schmidt reaction on unsymmetrical ketones is influenced by the migratory aptitude of the adjacent carbon atoms.

A third potential strategy for a one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement . wikipedia.orgwikipedia.orgnumberanalytics.com This reaction involves the treatment of a 1-aminomethylcycloalkanol with nitrous acid to generate a ring-expanded ketone. wikipedia.org To apply this to the this compound system, the ketone precursor would first need to be converted to the corresponding aminomethyl alcohol. The subsequent diazotization of the primary amine would lead to a carbocation that triggers the ring-expanding rearrangement. wikipedia.org This method is particularly useful for the synthesis of five, six, and seven-membered rings. wikipedia.org

The following table summarizes the potential ring expansion reactions applicable to a ketone analog of the this compound scaffold, with illustrative conditions drawn from the literature on similar cyclic ketones.

ReactionPrecursorReagents and ConditionsExpected Product
Beckmann RearrangementKetoxime derivativeH₂SO₄, PPA, or TsClCaprolactam-fused pyrrolidine
Schmidt ReactionKetone derivativeHN₃, H₂SO₄Caprolactam-fused pyrrolidine
Tiffeneau-Demjanov Rearrangement1-Aminomethyl alcohol derivativeNaNO₂, HClRing-expanded ketone

Ring contraction reactions of the this compound scaffold are less commonly documented for analogous saturated bicyclic lactams. However, photochemical methods have shown promise for the ring contraction of certain heterocyclic systems. For instance, the photochemical decomposition of 4-diazopyrazolidine-3,5-diones has been shown to yield β-lactams. While not a direct analogue, this suggests that the introduction of suitable functional groups could render the this compound scaffold susceptible to photochemical ring contraction. Another approach could involve a Favorskii-type rearrangement on a halogenated derivative of the corresponding bicyclic ketone.

More recently, visible-light-mediated ring contractions of saturated nitrogen-containing heterocycles have been reported. nih.gov These reactions often proceed through radical intermediates and can be influenced by the nature of the substituents on the nitrogen atom. nih.gov Application of such a methodology to a suitably functionalized this compound derivative could potentially lead to the formation of a novel azetidinone-fused pyrrolidine scaffold.

The table below outlines potential ring contraction strategies, acknowledging the speculative nature of these transformations for the specific scaffold .

ReactionPrecursorReagents and ConditionsExpected Product
Photochemical Ring ContractionDiazoketone derivativehvFused β-lactam
Favorskii-type Rearrangementα-Halo ketone derivativeBase (e.g., NaOMe)Ring-contracted carboxylic acid derivative
Visible-light Mediated Ring ContractionN-Acyl derivativeVisible light, photocatalystFused azetidinone

Structural Elucidation and Analytical Methodologies for Octahydro 1h Pyrrolo 2,3 C Pyridin 2 One

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one, providing insights into its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number and types of atoms and their connectivity. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show a series of signals corresponding to the different hydrogen atoms in the molecule. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of adjacent protons. The integration of the signals would correspond to the number of protons giving rise to that signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound would produce a distinct signal. The chemical shift of these signals is indicative of the type of carbon (e.g., C=O, C-N, CH, CH₂).

Illustrative ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.5 - 8.0br s1HNH (amide)
3.5 - 3.8m1HCH -N
3.2 - 3.4m2HCH₂ -N
2.8 - 3.1m2HN-CH₂
2.2 - 2.5m2HCH₂ -C=O
1.5 - 2.0m4HCH₂ -CH₂

Illustrative ¹³C NMR Data

Chemical Shift (ppm)Assignment
175 - 180C =O
55 - 65C H-N
40 - 50C H₂-N
30 - 40N-C H₂
25 - 35C H₂-C=O
20 - 30C H₂-CH₂

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. unl.ptrsc.org The molecular ion peak ([M]⁺) would confirm the molecular weight of this compound. The fragmentation pattern would be expected to show characteristic losses of small molecules or radicals, such as the loss of the carbonyl group (CO) or cleavage of the bicyclic ring system. acs.orgnih.gov

Illustrative Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Possible Fragment Ion
15485[M]⁺
126100[M - CO]⁺
9760[M - C₃H₅N]⁺
8345[M - C₄H₇N]⁺
5570[C₄H₇]⁺

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spcmc.ac.in The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide functional group. A strong absorption band around 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the lactam. youtube.com Additionally, a broad absorption band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. spectroscopyonline.com

Illustrative Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400Strong, BroadN-H Stretch (Amide)
2850 - 2960MediumC-H Stretch (Aliphatic)
1650 - 1700StrongC=O Stretch (Lactam)
1400 - 1500MediumC-N Stretch / N-H Bend

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images called enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a specialized form of HPLC used to separate these enantiomers. phenomenex.comresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) of a sample can be accurately determined, which is a critical measure of its optical purity. heraldopenaccess.usuma.es

Illustrative Chiral HPLC Method Parameters

ParameterValue
ColumnChiral stationary phase (e.g., polysaccharide-based)
Mobile PhaseHexane/Isopropanol (B130326) (e.g., 90:10 v/v) with a basic or acidic additive
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (R-enantiomer)~8.5 min
Retention Time (S-enantiomer)~10.2 min

X-ray Crystallography for Definitive Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. nih.govspringernature.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. researchgate.net For a chiral molecule like this compound, X-ray crystallography can unambiguously establish the absolute configuration (R or S) of its stereocenters. mdpi.com

Illustrative Crystallographic Data

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α, β, γ (°)90, 90, 90
Volume (ų)1049.8
Z4
Calculated Density1.25 g/cm³
Absolute ConfigurationConfirmed as (3aS, 7aR) or (3aR, 7aS)

Computational and Theoretical Studies on Octahydro 1h Pyrrolo 2,3 C Pyridin 2 One and Its Analogs

Molecular Modeling and Docking Simulations of Scaffold Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target. These methods are crucial in drug discovery for identifying potential lead compounds and optimizing their interactions.

While specific docking studies on Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one are not extensively available in publicly accessible literature, research on analogous pyrrolopyridine scaffolds provides a clear framework for understanding their binding behaviors. For instance, studies on various pyrrolopyridine derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors.

The binding of these scaffolds is typically governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The lactam oxygen of the pyrrolidinone ring is a key hydrogen bond acceptor, while the NH group can act as a hydrogen bond donor. The saturated bicyclic structure provides a rigid framework that can fit into specific binding pockets, and substituents on the ring system can be modified to enhance interactions with the target protein.

For example, in studies of related bicyclic lactams as β-lactamase inhibitors, the carbonyl group of the lactam ring is crucial for interacting with active site residues. nih.gov Molecular docking simulations of these analogs reveal that the precise orientation of the bicyclic system within the enzyme's active site is critical for inhibitory activity. The interactions often involve hydrogen bonding with serine and other polar residues, as well as hydrophobic interactions with surrounding amino acids.

A representative analysis of interactions for a generic pyrrolopyridinone scaffold with a hypothetical active site is presented in the table below.

Interaction TypeInteracting Moiety on ScaffoldPotential Interacting Amino Acid Residues
Hydrogen Bond (Acceptor)Lactam Carbonyl OxygenSerine, Threonine, Asparagine, Glutamine
Hydrogen Bond (Donor)Lactam Nitrogen (NH)Aspartate, Glutamate, Main-chain Carbonyl
Hydrophobic InteractionsAlicyclic RingsLeucine, Isoleucine, Valine, Alanine, Phenylalanine
van der Waals ForcesEntire ScaffoldVarious residues in the binding pocket

Interactive Data Table: Potential Interactions of a Pyrrolopyridinone Scaffold (This table is a generalized representation based on studies of analogous compounds.)

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic structure and reactivity of molecules. These methods are used to compute various molecular properties that are not readily accessible through experimental techniques.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. While specific DFT studies on this compound are scarce, DFT has been applied to various pyrrole (B145914) and pyridine (B92270) derivatives to understand their structural and electronic properties. rsc.org These calculations can provide optimized geometries, vibrational frequencies, and electronic properties that are in good agreement with experimental data where available. For bicyclic lactams, DFT has been used to study their conformation and charge distribution, which are key to understanding their reactivity and interaction with biological targets. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For pyrrolopyridine derivatives, the distribution of HOMO and LUMO orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Mulliken charge analysis provides an estimation of the partial atomic charges within a molecule, offering insights into its polarity and electrostatic interactions. In the this compound scaffold, the lactam oxygen is expected to have a significant negative partial charge, making it a prime site for hydrogen bonding.

The table below shows hypothetical HOMO-LUMO energies and Mulliken charges for a representative bicyclic lactam structure, illustrating the type of data obtained from such calculations.

ParameterValueInterpretation
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy1.2 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap7.7 eVIndicates high chemical stability
Mulliken Charge on C=O Oxygen-0.6 eIndicates a strong hydrogen bond acceptor site
Mulliken Charge on N-H Hydrogen+0.4 eIndicates a potential hydrogen bond donor site

Interactive Data Table: Representative Electronic Properties of a Bicyclic Lactam (These values are illustrative and based on general principles of similar molecules.)

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. While the "Octahydro-" prefix in the target molecule indicates a saturated, non-aromatic system, these descriptors are highly relevant for its unsaturated pyrrolopyridine precursors and analogs. The Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are common computational methods to quantify aromaticity. A HOMA value close to 1 indicates high aromaticity, while negative NICS values in the center of a ring are also indicative of aromatic character. These descriptors are critical in studies of aromatic pyrrolopyridine derivatives to understand their electronic delocalization and stability.

Conformational Analysis and Energy Minimization Studies

The three-dimensional shape of a molecule is crucial for its biological activity. Conformational analysis involves identifying the most stable conformations (arrangements of atoms in space) and the energy barriers between them.

Due to the fused ring system, this compound has a relatively rigid structure. However, the five- and six-membered rings can still adopt different puckered conformations, such as envelope and chair forms. Energy minimization studies, often performed using molecular mechanics or quantum chemical methods, can predict the most stable, low-energy conformation of the molecule.

Academic Applications of the Octahydro 1h Pyrrolo 2,3 C Pyridin 2 One Scaffold in Research

Role as a Privileged Scaffold for Drug Discovery and Development

The pyrrolopyridine framework, to which octahydro-1H-pyrrolo[2,3-c]pyridin-2-one belongs, is considered a privileged scaffold in drug discovery. mdpi.comeurekaselect.com Privileged scaffolds are molecular structures that are capable of binding to multiple, distinct biological targets with high affinity, making them versatile templates for developing a wide range of therapeutic agents. eurekaselect.compitt.edu The utility of the broader pyrrolopyridine class is demonstrated by its presence in drugs like fostemsavir, an antiretroviral agent used against HIV-1, which underscores the importance of this nucleus in developing clinically relevant molecules. mdpi.com

The value of such scaffolds lies in their unique combination of structural rigidity and synthetic accessibility. The fused ring system of pyrrolopyridines provides a well-defined three-dimensional shape that can be tailored to fit the binding pockets of various proteins. nih.gov By modifying the substituents on this core structure, medicinal chemists can systematically alter the compound's steric, electronic, and hydrophobic properties to optimize interactions with a specific biological target. pitt.edu This versatility has led to the development of pyrrolopyridine derivatives with a wide spectrum of pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties. mdpi.comnih.govresearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of the pyrrolopyridine scaffold, systematic modifications have been shown to significantly impact their potency and selectivity against various biological targets.

For example, in the development of Janus kinase 1 (JAK1) inhibitors based on a pyrrolopyridine scaffold, computational modeling revealed that while bulky substituents at certain positions (R¹, R², and R³) were generally favorable for activity, excessively large substituents were detrimental. nih.gov Similarly, a review of pyridine (B92270) derivatives with antiproliferative activity found that the presence and specific placement of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups tended to enhance activity against cancer cell lines. mdpi.comnih.gov Conversely, the addition of halogen atoms or other bulky groups often resulted in lower antiproliferative effects. mdpi.comnih.gov These findings illustrate a key principle of SAR: even minor changes to the molecular structure can lead to substantial differences in biological outcomes, guiding the rational design of more effective therapeutic agents.

Table 1: Representative SAR Findings for Pyrrolopyridine Derivatives This table is illustrative of SAR principles applied to the broader class of pyrrolopyridine scaffolds.

Scaffold/SeriesTarget/ActivityFavorable ModificationsUnfavorable ModificationsReference
PyrrolopyridineJAK1 InhibitionModerately bulky substituents at R¹, R², and R³ positions.Very large aromatic substituents. nih.gov
Pyridine DerivativesAntiproliferativePresence and specific positioning of -OMe, -OH, -C=O, and -NH₂ groups.Halogen atoms and bulky groups. mdpi.comnih.gov
PiperidinylpyrrolopyridineH₁ AntagonistThe nature of the acid chain bonded to the piperidine (B6355638) moiety was key for in vivo duration of action.N/A researchgate.net

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a critical role in determining the biological activity of a drug. Since most biological targets, such as enzymes and receptors, are themselves chiral, they often interact differently with the various stereoisomers (enantiomers or diastereomers) of a chiral compound.

The this compound scaffold contains multiple chiral centers, meaning it can exist in various stereoisomeric forms. These different isomers can exhibit distinct pharmacological profiles, with one isomer potentially being significantly more potent or selective than another. This stereoselectivity arises because the precise spatial orientation of functional groups is crucial for establishing the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) required for binding to a target protein. A subtle change in the 3D shape between two isomers can dramatically alter the fit within a binding site, leading to significant differences in biological efficacy and target selectivity. Therefore, the separation and independent biological evaluation of each stereoisomer are essential steps in the drug discovery process for compounds derived from this scaffold.

Investigation of Biological Targets and Pathways Modulated by this compound Derivatives

Derivatives based on the pyrrolopyridine scaffold have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer and neurodegenerative disorders.

Kinase Inhibition : The pyrrolopyridine core has proven to be a versatile template for designing potent kinase inhibitors.

Glycogen Synthase Kinase 3β (GSK-3β) : A pyrrolo[2,3-b]pyridine-based inhibitor, S01, was developed as a highly potent inhibitor of GSK-3β with a half-maximal inhibitory concentration (IC₅₀) of 0.35 nM, showing potential for the treatment of Alzheimer's disease.

Phosphodiesterase 4B (PDE4B) : Series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of PDE4B, an enzyme implicated in inflammatory and central nervous system diseases.

TRAF2- and NCK-interacting kinase (TNIK) : The 1H-pyrrolo[2,3-b]pyridine scaffold has been used to generate highly potent TNIK inhibitors, with some compounds demonstrating IC₅₀ values below 1 nM.

Fibroblast Growth Factor Receptor (FGFR) : Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFRs, which are key targets in cancer therapy.

Indoleamine 2,3-dioxygenase 1 (IDO1) : A series of inhibitors featuring an octahydro-1H-pyrrolo[3,2-c]pyridine scaffold demonstrated good cellular and human whole blood activity against IDO1, a key metabolic enzyme and a target in cancer immunotherapy.

Table 2: Enzyme Inhibition by Pyrrolopyridine Derivatives

Target EnzymeScaffold/Derivative ClassReported Potency (IC₅₀)Therapeutic Area
GSK-3βPyrrolo[2,3-b]pyridine0.35 nMAlzheimer's Disease
PDE4B1H-pyrrolo[2,3-b]pyridine-2-carboxamide0.11–1.1 µMCNS/Inflammatory Diseases
TNIK1H-pyrrolo[2,3-b]pyridine<1 nMCancer
FGFR11H-pyrrolo[2,3-b]pyridine7 nMCancer
IDO1Octahydro-1H-pyrrolo[3,2-c]pyridineGood cellular activityCancer (Immunotherapy)

Beyond enzyme inhibition, the pyrrolopyridine scaffold holds potential for modulating the activity of various cell surface and intracellular receptors.

Nicotinic Receptors : While direct studies on this compound derivatives as nicotinic receptor modulators are limited, the core structure contains key pharmacophoric elements for this target class. Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that respond to the neurotransmitter acetylcholine. wikipedia.org The pyridine ring is a central feature of nicotine (B1678760) itself, and its nitrogen atom is known to form a critical hydrogen bond within the nAChR binding site. researchgate.net The design of novel nicotinic ligands often incorporates pyridine and pyrrolidine (B122466) rings, suggesting that the pyrrolopyridine scaffold is a promising framework for developing modulators of nAChR activity. unimi.it

Bradykinin (B550075) Receptor : The bradykinin receptors (B1 and B2) are G-protein coupled receptors involved in inflammation and pain signaling. nih.gov Currently, there is a lack of specific published research directly linking derivatives of the this compound scaffold to the modulation of bradykinin receptors. This represents a potential area for future investigation, where the privileged nature of the scaffold could be leveraged to explore this important therapeutic target.

Interaction with Protein-Protein Interactions

The unique three-dimensional structure of the this compound scaffold makes it an attractive starting point for designing molecules that can modulate protein-protein interactions (PPIs). While direct studies on this specific lactam are limited, the broader class of pyrrolopyridine derivatives has shown significant promise in this area, particularly as inhibitors of protein kinases, which are a form of protein-protein interaction.

For instance, derivatives of the pyrrolo[2,3-c]pyridine scaffold have been identified as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation. nih.gov One such derivative, compound 46 (LSD1-UM-109) , demonstrated an impressive IC50 value of 3.1 nM against LSD1. nih.gov Similarly, the pyrrolo[2,3-d]pyrimidine scaffold, a close structural relative, has been utilized to develop inhibitors for Colony-Stimulating Factor 1 Receptor (CSF1R), a crucial kinase in cancer and inflammatory diseases. mdpi.com The strategic combination of the pyrrolopyrimidine core with fragments of the known CSF1R inhibitor Pexidartinib led to the discovery of potent new inhibitors. mdpi.com

These examples highlight the potential of the pyrrolopyridine framework, including the this compound scaffold, to serve as a basis for the design of specific and potent modulators of protein-protein interactions, a challenging but increasingly important area of drug discovery.

Modulatory Effects on Cellular Pathways

Derivatives of the this compound scaffold and related pyrrolopyridines have been shown to exert significant modulatory effects on various cellular pathways, primarily through the inhibition of key protein kinases.

One notable example is the targeting of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which plays a critical role in cell proliferation, migration, and angiogenesis. nih.gov Aberrant activation of this pathway is implicated in numerous cancers. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. nih.gov For example, compound 4h from one study exhibited IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively, and demonstrated the ability to inhibit the proliferation and induce apoptosis of breast cancer cells in vitro. nih.gov

Another cellular pathway targeted by pyrrolopyridine derivatives is fatty acid synthesis. A novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative, compound 1k , was identified as a potent and orally available inhibitor of Acetyl-CoA Carboxylase 1 (ACC1). nih.gov This enzyme is crucial for the synthesis of malonyl-CoA, a key building block for fatty acids. nih.gov Inhibition of ACC1 by compound 1k led to a significant reduction in malonyl-CoA levels in xenograft tumors, highlighting its potential as a therapeutic agent for cancer and other diseases related to fatty acid metabolism. nih.gov

Furthermore, the HGF/MET signaling pathway, which is involved in many cancers, has been a target for 1H-pyrrolo[2,3-b]pyridine derivatives. nih.gov Quantitative structure-activity relationship (QSAR) studies have been conducted to design and predict the activity of new potent inhibitors of this pathway. nih.gov

Utility as a Chemical Biology Tool Compound

The rigid bicyclic structure of the this compound scaffold makes it a valuable tool in chemical biology for the development of molecular probes to study biological processes. While specific examples for this exact lactam are not widely reported, related pyrrolopyridine structures have been successfully employed for this purpose.

A notable example is the use of 1H-pyrrolo[2,3-b]pyridine-3-acetic acid (also known as 7-azaindole-3-acetic acid) as a molecular probe in the study of auxin physiology in plants. nih.gov Its structural similarity to the natural plant hormone indole-3-acetic acid allows it to interact with auxin-binding proteins and serve as a tool to investigate the mechanisms of plant growth and development. nih.gov

The concept of utilizing scaffolds like this compound for target identification is a growing area of research. princeton.edu Small molecule probes derived from such scaffolds can be designed to incorporate reactive groups that allow for covalent labeling of their protein targets. princeton.edu This approach, often coupled with proteomic techniques, can help in the identification of novel drug targets and the elucidation of the mechanism of action of bioactive compounds. princeton.edu The development of such chemical probes based on the this compound framework holds significant potential for advancing our understanding of complex biological systems.

Precursor in the Synthesis of Complex Natural Product Analogs

The this compound scaffold and its related structures serve as important building blocks in the synthesis of more complex molecules, including analogs of natural products and pharmaceutically active compounds.

The pyrrolo[2,3-c]quinoline skeleton, for instance, is found in several marine alkaloids with demonstrated antimalarial and antibacterial activities, such as trigonoine B , aplidiopsamine A , and marinoquinolines . beilstein-journals.org The development of efficient synthetic routes to this core structure is of great interest to medicinal chemists for the preparation of analogs with potentially enhanced biological properties. beilstein-journals.org

These examples underscore the importance of the this compound scaffold and its relatives as versatile intermediates in the construction of a wide range of biologically active molecules.

Exploration in Antimicrobial and Antiviral Research

The this compound scaffold and its derivatives have been explored for their potential as antimicrobial and antiviral agents. The fusion of pyrrole (B145914) and pyridine rings in this structural class has been a recurring theme in the development of new therapeutic agents.

In the realm of antibacterial research, various fused pyrrole-containing heterocyclic compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govnih.govresearchgate.net For example, a series of pyrrolo[2,3-b]quinoxalines were synthesized and evaluated for their antibacterial properties, with some compounds showing inhibitory activity against Escherichia coli and Bacillus spizizenii. mdpi.com Furthermore, fused polyheterocyclic derivatives based on a tetramate scaffold have shown weak but promising activity against Gram-negative bacteria. mdpi.com

Compound Class Target Organism(s) Key Findings
Pyrrolo[2,3-b]quinoxalines Escherichia coli, Bacillus spizizenii Some derivatives showed inhibitory activity. mdpi.com
Fused polyheterocyclic derivatives Gram-negative bacteria Weak but promising antibacterial activity observed. mdpi.com
Substituted pyrroles and fused pyrimidines Gram-positive and Gram-negative bacteria, Candida albicans, Aspergillus fumigatus, Fusarium oxysporum Several compounds exhibited significant growth inhibition. nih.govnih.gov

In antiviral research, derivatives of the pyrrolopyridine scaffold have been investigated for their ability to combat various viruses. For instance, 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives have been discovered as potent inhibitors of the influenza virus PB2 protein. nih.govCompound 12b from this series showed an EC50 value of 1.025 μM against the influenza A virus. nih.gov Additionally, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs have been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). mdpi.com Other studies have explored triazole-containing derivatives of octahydro-1H-quinolizines, a related bicyclic system, for their ability to suppress the replication of influenza viruses. mdpi.com

Compound Class Target Virus Mechanism/Key Findings
5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-ones Influenza A virus Inhibition of the PB2 protein; Compound 12b had an EC50 of 1.025 μM. nih.gov
4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidines Zika virus (ZIKV), Dengue virus (DENV) Identified as promising antiviral agents against these flaviviruses. mdpi.com
Triazole-containing octahydro-1H-quinolizines Influenza viruses (H1N1, H3N2) Demonstrated suppression of viral replication. mdpi.com
Pyrrolo[3,4-c]pyridine derivatives Human Immunodeficiency Virus 1 (HIV-1) Inhibition of HIV-1 integrase. mdpi.com

The continued exploration of the this compound scaffold and its diverse derivatives holds significant promise for the discovery of novel antimicrobial and antiviral agents to address the ongoing challenges of infectious diseases.

Q & A

Q. What are the key synthetic strategies for preparing Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one and its derivatives?

The synthesis typically involves dihydroxylation of allyl-substituted precursors followed by oxidative cleavage and cyclization. For example, dihydroxylation of 4-allyl-3-aminoisoquinoline derivatives with OsO₄/NaIO₄ yields diols, which are oxidized to aldehydes and cyclized using Na₂O₂ in water to form the pyrrolo[2,3-c]pyridinone core . Optimization of reaction conditions (e.g., solvent, temperature) is critical for yield and purity.

Q. How can the structural integrity of this compound be confirmed experimentally?

Structural validation relies on 1H/13C NMR to confirm hydrogen and carbon environments, HPLC for purity assessment (>95% in most cases), and mass spectrometry (e.g., ESI-MS) for molecular weight verification. For example, derivatives like 5-chloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one show distinct NMR shifts for the Cl-substituted pyridine ring (δ 7.2–7.8 ppm) .

Q. What are the standard physicochemical parameters for characterizing this compound?

Key parameters include:

  • Molecular formula : C₇H₅ClN₂O (for 5-chloro derivative)
  • Boiling point : ~370°C at atmospheric pressure
  • Density : 1.45 g/cm³
  • Refractive index : 1.609 These values are critical for solvent selection and stability studies.

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) impact the biological activity of this scaffold?

Halogenation at the 5-position (e.g., Cl or Br substitution) enhances cytotoxicity. For instance, 5-bromo derivatives exhibit IC₅₀ values <10 µM in ovarian cancer cell lines due to improved membrane permeability and target binding . Substitution patterns also influence anti-inflammatory activity; bulky groups at the pyrrolidine nitrogen reduce cyclooxygenase inhibition but enhance in vivo efficacy in arthritic rat models .

Q. What experimental models are suitable for evaluating the anti-inflammatory potential of this compound?

  • Reverse Passive Arthus Reaction (RPAR) : Measures pleural cavity inflammation in rats via immune complex deposition .
  • Adjuvant-Induced Arthritic Rat Model (AAR) : Assesses chronic inflammation and joint destruction over 21 days .
  • Prostaglandin/Leukotriene Inhibition Assays : Quantify arachidonic acid metabolites in serum using LC-MS .

Q. How can contradictions between in vitro and in vivo data be resolved?

For example, derivatives lacking in vitro cyclooxygenase inhibition (IC₅₀ >100 µM) may still show in vivo anti-inflammatory effects due to metabolite activation or off-target mechanisms. Strategies include:

  • Metabolite Profiling : Identify active metabolites via hepatic microsome assays .
  • Target Deconvolution : Use CRISPR-Cas9 screens or chemical proteomics to map alternative targets .

Q. What are the challenges in optimizing the scaffold for blood-brain barrier (BBB) penetration?

  • LogP Optimization : Derivatives with LogP 2–3 (e.g., 7-fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one) show improved BBB permeability .
  • P-glycoprotein Efflux : Co-administration with inhibitors (e.g., verapamil) reduces efflux ratios in MDCK-MDR1 assays .

Data Analysis & Methodological Challenges

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

Discrepancies may arise from genetic heterogeneity (e.g., BRCA mutations in ovarian vs. breast cancer). Standardize assays using:

  • Cell Panel Diversity : Test across ≥5 cell lines (e.g., A2780, SKOV3) .
  • Mechanistic Profiling : Combine viability assays with apoptosis markers (e.g., caspase-3 activation) .

Q. What computational tools are effective for SAR studies on this scaffold?

  • Molecular Docking : Use AutoDock Vina to predict binding to targets like PARP-1 .
  • QSAR Models : Correlate substituent electronegativity (Hammett constants) with activity .

Tables

Q. Table 1: Comparative Cytotoxicity of Derivatives

DerivativeSubstitutionIC₅₀ (µM)Cell LineReference
5-ChloroCl at C512.3A2780 (Ovarian)
5-BromoBr at C58.7SKOV3 (Ovarian)
7-FluoroF at C715.1MCF7 (Breast)

Q. Table 2: Key Reaction Conditions for Cyclization

StepReagentsTemperatureYield (%)
DihydroxylationOsO₄, NaIO₄0–25°C65–75
Oxidative CleavageNa₂O₂, H₂O80°C80–85
CyclizationNaHCO₃, EtOHReflux70–78

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